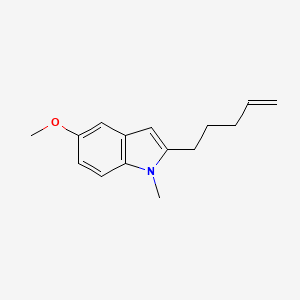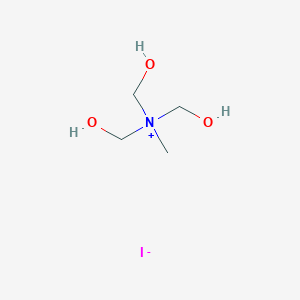
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide typically involves the reaction of N-methylmethanamine with formaldehyde and hydrogen iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The iodide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Quaternary ammonium compounds with different anions.
Aplicaciones Científicas De Investigación
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies related to cell membrane interactions and antimicrobial activity.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Mecanismo De Acción
The mechanism of action of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. The molecular targets include phospholipids and proteins in the cell membrane.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- N-(2-Hydroxyethyl)ethylenediamine
- N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine
Uniqueness
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide is unique due to its specific structure, which imparts distinct antimicrobial properties. Its ability to disrupt microbial cell membranes makes it particularly effective as a disinfectant and antiseptic.
Propiedades
Número CAS |
652978-17-1 |
|---|---|
Fórmula molecular |
C4H12INO3 |
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
tris(hydroxymethyl)-methylazanium;iodide |
InChI |
InChI=1S/C4H12NO3.HI/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1 |
Clave InChI |
XNPJPFNMHYVHJS-UHFFFAOYSA-M |
SMILES canónico |
C[N+](CO)(CO)CO.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


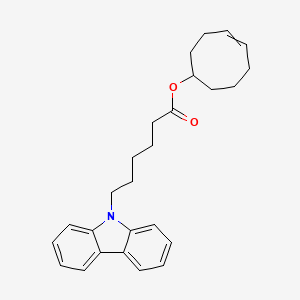
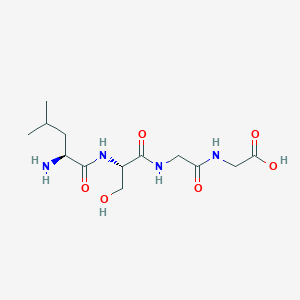
![2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B12536099.png)
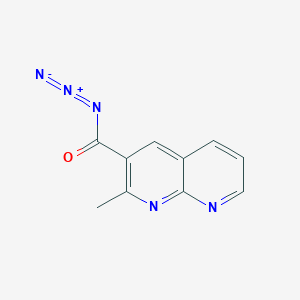
![1H-Indole, 6-fluoro-3-[(3-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12536113.png)
![4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile](/img/structure/B12536114.png)
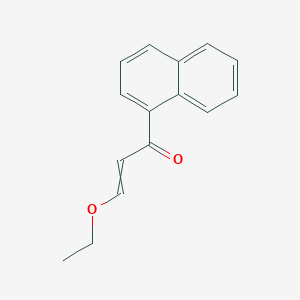
![Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate](/img/structure/B12536128.png)
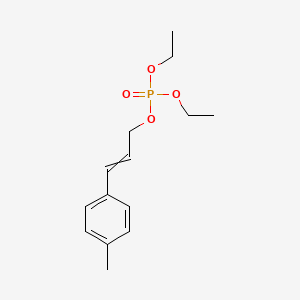
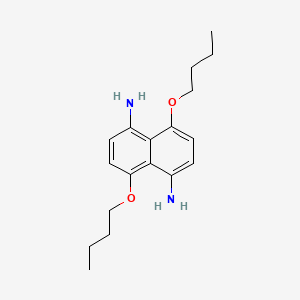
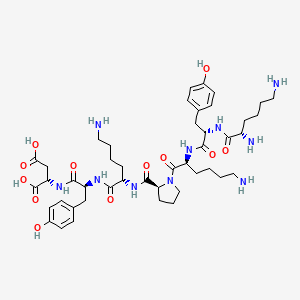
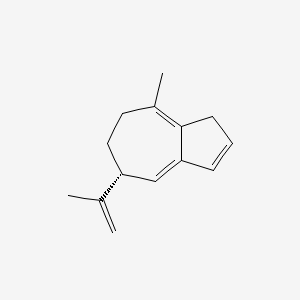
![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)
